5‑HT₆ Functional Antagonism: 1H-Indole, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- vs. N1‑Benzenesulfonyl‑3‑piperidin‑3‑yl‑1H‑indole
In a 5‑HT₆‑mediated cAMP accumulation assay performed in HEK293 cells expressing human recombinant 5‑HT₆ receptor, 1H‑Indole, 3‑(phenylsulfonyl)‑1‑(3‑piperidinylmethyl)‑ acts as a full antagonist with an IC₅₀ of 0.74 nM [1]. In contrast, the regioisomeric comparator N1‑benzenesulfonyl‑3‑piperidin‑3‑yl‑1H‑indole (9a) functions as a full agonist in an equivalent cyclase assay, exhibiting an EC₅₀ of 24 nM [2]. The target compound therefore provides a >30‑fold functional potency advantage while delivering complete signal blockade rather than receptor activation.
| Evidence Dimension | 5‑HT₆ functional activity (cAMP modulation) |
|---|---|
| Target Compound Data | IC₅₀ = 0.74 nM (full antagonist) |
| Comparator Or Baseline | N1‑Benzenesulfonyl‑3‑piperidin‑3‑yl‑1H‑indole (9a): EC₅₀ = 24 nM (full agonist) |
| Quantified Difference | >>30‑fold shift in potency; functional switch from agonism to antagonism |
| Conditions | Human recombinant 5‑HT₆ receptor expressed in HEK293 cells; cAMP accumulation assay |
Why This Matters
Procurement of the correct regioisomer is critical because the target compound is a sub‑nanomolar antagonist, whereas the closest regioisomer is a >20‑fold weaker agonist—a difference that determines the entire pharmacological direction of a screening campaign.
- [1] BindingDB entry BDBM50247349 (CHEMBL4072005). IC₅₀ = 0.74 nM, antagonist activity at human recombinant 5‑HT₆ receptor expressed in HEK293 cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50247349 (accessed 2026-04-30). View Source
- [2] Cole, D. C., et al. Conformationally constrained N1-arylsulfonyltryptamine derivatives as 5-HT₆ receptor antagonists. Bioorg. Med. Chem. Lett. 2005, 15, 4780–4785. DOI: 10.1016/j.bmcl.2005.07.028. View Source
